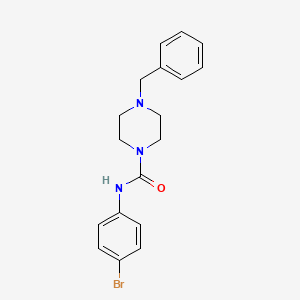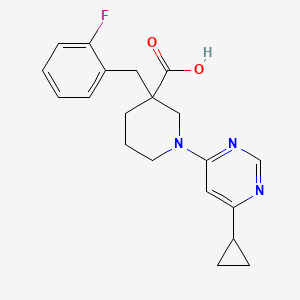
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid, also known as MFPC, is a synthetic compound that has been studied for its potential applications in scientific research. MFPC is a piperidine derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid in lab experiments is its relatively low toxicity compared to other compounds used for similar applications. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been shown to have good stability and solubility in various solvents. However, one limitation of using 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research on 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid. One area of interest is the potential use of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand the mechanism of action of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid and its potential therapeutic applications. Other future directions for research include the development of more efficient synthesis methods for 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid and the exploration of its potential applications in other scientific research fields.
Synthesemethoden
The synthesis of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction between 2-methylphenol and 5-methoxy-2-furoic acid. The resulting product is then reacted with piperidine and phosgene to form the final compound, 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid. This synthesis method has been optimized and improved over time to increase the yield and purity of 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(5-methoxy-2-furoyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid has also been studied for its potential use as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(5-methoxyfuran-2-carbonyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-13-5-3-4-6-14(13)26-19(18(22)23)9-11-20(12-10-19)17(21)15-7-8-16(24-2)25-15/h3-8H,9-12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRRJTNXJXDJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3=CC=C(O3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(trifluoromethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5482430.png)
![ethyl {5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5482442.png)
![4-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5482446.png)

![7-(2,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5482459.png)
![7-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5482467.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5482471.png)


![3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethyl-1-propanol](/img/structure/B5482489.png)
![4-[(benzylsulfonyl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5482498.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5482506.png)
![3-(2-{[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5482513.png)